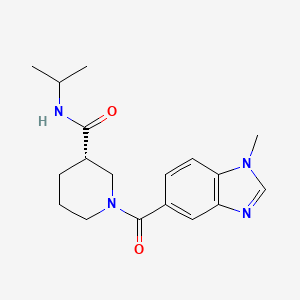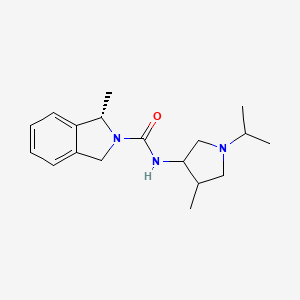![molecular formula C14H17NO5 B7341785 3-[(2-Hydroxy-4-methoxybenzoyl)-methylamino]cyclobutane-1-carboxylic acid](/img/structure/B7341785.png)
3-[(2-Hydroxy-4-methoxybenzoyl)-methylamino]cyclobutane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2-Hydroxy-4-methoxybenzoyl)-methylamino]cyclobutane-1-carboxylic acid, also known as HMB-CA, is a cyclic amino acid derivative that has been studied for its potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 3-[(2-Hydroxy-4-methoxybenzoyl)-methylamino]cyclobutane-1-carboxylic acid is not fully understood. However, it has been suggested that this compound may exert its effects through various pathways, including the inhibition of protein kinases, the modulation of gene expression, and the regulation of cellular signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of immune response. This compound has also been shown to have antioxidant and anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-[(2-Hydroxy-4-methoxybenzoyl)-methylamino]cyclobutane-1-carboxylic acid in lab experiments is its potential to inhibit cancer cell growth and induce apoptosis, making it a promising candidate for cancer research. However, one limitation is the lack of understanding of its mechanism of action, which may hinder its further development and application.
Direcciones Futuras
For 3-[(2-Hydroxy-4-methoxybenzoyl)-methylamino]cyclobutane-1-carboxylic acid research include further elucidation of its mechanism of action, optimization of its synthesis method, and exploration of its potential applications in other scientific research fields, such as cardiovascular disease and metabolic disorders. Additionally, the development of this compound derivatives and analogs may enhance its efficacy and specificity.
Métodos De Síntesis
3-[(2-Hydroxy-4-methoxybenzoyl)-methylamino]cyclobutane-1-carboxylic acid can be synthesized through a multistep process involving the reaction of 2-hydroxy-4-methoxybenzaldehyde with methylamine, followed by cyclization and carboxylation. The yield of this compound can be improved by optimizing the reaction conditions, such as temperature and reaction time.
Aplicaciones Científicas De Investigación
3-[(2-Hydroxy-4-methoxybenzoyl)-methylamino]cyclobutane-1-carboxylic acid has been studied for its potential applications in various scientific research fields, including cancer research, neuroprotection, and anti-inflammatory effects. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroprotection, this compound has been shown to protect against neurotoxicity and improve cognitive function. In anti-inflammatory effects, this compound has been shown to reduce inflammation and oxidative stress.
Propiedades
IUPAC Name |
3-[(2-hydroxy-4-methoxybenzoyl)-methylamino]cyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5/c1-15(9-5-8(6-9)14(18)19)13(17)11-4-3-10(20-2)7-12(11)16/h3-4,7-9,16H,5-6H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSAUJDXUZURZRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CC(C1)C(=O)O)C(=O)C2=C(C=C(C=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3-ethoxyphenyl)-[(3S)-3-(2-methylpropyl)morpholin-4-yl]methanone](/img/structure/B7341714.png)
![[(4aS,8aS)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl]-[4-(methylsulfanylmethyl)phenyl]methanone](/img/structure/B7341718.png)
![N-[[(2R,3S)-1-cyclopropyl-2-(1-methylimidazol-2-yl)-6-oxopiperidin-3-yl]methyl]-1-methylsulfanylcyclopropane-1-carboxamide](/img/structure/B7341720.png)
![2-[(2R)-2-methyl-3-phenylpropanoyl]-3,4-dihydro-1H-isoquinoline-5-carboxamide](/img/structure/B7341732.png)
![5-[(1R,2R)-2-(3-hydroxyphenyl)cyclopropanecarbonyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine-2-sulfonamide](/img/structure/B7341739.png)
![(2R,4R)-1-acetyl-N-[(1-benzyl-4-methylpiperazin-2-yl)methyl]-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B7341740.png)

![1-[2-(2,2-Difluorocyclopropyl)ethyl]-3-[3-(2-methylphenyl)cyclobutyl]urea](/img/structure/B7341745.png)
![methyl 3-[[[(2R,4R)-2-methyl-3,4-dihydro-2H-chromen-4-yl]amino]methyl]-5,6,7,8-tetrahydroindolizine-1-carboxylate](/img/structure/B7341751.png)
![2-[4-[(3aR,6aR)-3a-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole-2-carbonyl]phenoxy]acetic acid](/img/structure/B7341759.png)
![2-[4-[[(1R,2R)-2-methoxycyclopentyl]carbamoyl]phenoxy]acetic acid](/img/structure/B7341767.png)
![(3aS,7aS)-2-[2-(2,3-dihydro-1-benzofuran-5-yl)acetyl]-3,4,5,6,7,7a-hexahydro-1H-isoindole-3a-carboxylic acid](/img/structure/B7341769.png)
![(2R)-2-[[5-(difluoromethyl)-2-fluorobenzoyl]amino]propanoic acid](/img/structure/B7341776.png)